molecular formula C16H22N2O4S B5854989 ETHYL 5-CARBAMOYL-2-CYCLOHEXANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-CARBAMOYL-2-CYCLOHEXANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5854989
M. Wt: 338.4 g/mol
InChI Key: IJFNKNRQJRWLRC-UHFFFAOYSA-N
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Description

ETHYL 5-CARBAMOYL-2-CYCLOHEXANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a carbamoyl group, and a cyclohexaneamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CARBAMOYL-2-CYCLOHEXANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the carbamoyl and cyclohexaneamido groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to manage the complex reaction sequences.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-CARBAMOYL-2-CYCLOHEXANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 5-CARBAMOYL-2-CYCLOHEXANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of ETHYL 5-CARBAMOYL-2-CYCLOHEXANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share structural similarities.

    Cyclohexaneamido Compounds: Similar compounds include cyclohexane-1-carboxamide and cyclohexane-1,2-diamine.

Uniqueness

ETHYL 5-CARBAMOYL-2-CYCLOHEXANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 5-carbamoyl-2-(cyclohexanecarbonylamino)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-3-22-16(21)11-9(2)12(13(17)19)23-15(11)18-14(20)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFNKNRQJRWLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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